Naphazoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Decongestant Properties

The primary area of research on Naphazoline focuses on its decongestant properties. It acts as a vasoconstrictor, meaning it narrows blood vessels. This is particularly beneficial in the nose and eyes, where narrowed blood vessels reduce swelling and improve airflow.

- Studies have explored the mechanisms by which Naphazoline achieves decongestion. One such study investigated the role of Imidazoline receptors, alongside alpha-adrenergic receptors, in Naphazoline's effect on the eye ().

Potential Side Effects

While Naphazoline is a common decongestant, research also focuses on its potential side effects. These can include rebound congestion with prolonged use, and irritation at the site of application ().

- Some research suggests a link between Naphazoline and increased intraocular pressure, a concern for individuals with glaucoma ().

Exploring New Applications

Beyond its established use as a decongestant, researchers are exploring potential new applications for Naphazoline.

Naphazoline is a sympathomimetic agent primarily used as a decongestant and vasoconstrictor in various medical applications. It is particularly effective in reducing redness and swelling when applied to mucous membranes, such as in the eyes or nasal passages. The compound has the molecular formula and a molar mass of approximately 210.28 g/mol. Naphazoline acts mainly on alpha-adrenergic receptors, causing vasoconstriction and leading to decreased blood flow in the affected areas, which alleviates symptoms like redness and swelling .

Naphazoline acts as an alpha-adrenergic agonist. It mimics the effects of norepinephrine, a neurotransmitter, by binding to alpha-adrenergic receptors in the blood vessels of the eye or nose []. This stimulation causes constriction of the blood vessels, leading to reduced redness, swelling, and congestion [].

Naphazoline is generally safe for short-term use when applied according to recommended guidelines []. However, potential side effects include:

- Rebound congestion: With prolonged use, the blood vessels may dilate even more after the medication wears off, worsening the redness [].

- Eye irritation: Stinging or burning sensation, especially with frequent use [].

- Systemic effects: At high doses or with accidental ingestion, it can cause high blood pressure, headache, or dizziness [].

The synthesis of naphazoline typically involves the condensation of 1-naphthylmethylamine with glyoxal or similar aldehydes under acidic conditions. This reaction forms the imidazole ring characteristic of naphazoline, followed by further purification steps such as recrystallization. The hydrochloride form is often produced for enhanced stability and solubility in aqueous solutions .

Naphazoline is widely used in:

- Ophthalmic Solutions: To relieve redness caused by minor irritations from allergens or environmental factors.

- Nasal Sprays: As a decongestant to alleviate nasal congestion due to colds or allergies.

- Over-the-Counter Products: Found in various formulations like Clear Eyes and Naphcon-A .

Naphazoline has been studied for its interactions with other medications:

- Monoamine Oxidase Inhibitors: Concurrent use can lead to hypertensive crises.

- Cardiovascular Agents: Caution is advised when used with drugs that affect heart rhythm due to potential additive effects on blood pressure .

- CNS Depressants: May enhance sedative effects when combined with alcohol or other CNS depressants .

Naphazoline shares structural and functional similarities with several other compounds. Below are some comparable agents:

| Compound | Similarity | Unique Aspect |

|---|---|---|

| Phenylephrine | Alpha-adrenergic agonist | More selective for alpha-1 receptors |

| Oxymetazoline | Decongestant and vasoconstrictor | Longer duration of action |

| Tetrahydrozoline | Used for eye redness relief | More potent vasoconstrictor |

| Xylometazoline | Nasal decongestant | Less systemic absorption |

Naphazoline's unique characteristics include its rapid onset of action and its dual activity on both alpha and beta adrenergic receptors, making it versatile for both ophthalmic and nasal applications .

Naphazoline was first synthesized in 1934 through a condensation reaction between α-naphthaleneacetic acid and ethylenediamine under reflux conditions. This method, patented in 1934, yielded a crystalline hydrochloride salt with potent vasoconstrictive properties. Early industrial-scale synthesis involved cyclization of iminoether intermediates derived from α-naphthylacetonitrile and alcohols, achieving yields exceeding 85%.

Table 1: Key milestones in naphazoline synthesis

The compound’s rapid adoption in 1942 as a nasal decongestant (Privine®) stemmed from its exceptional α₁-adrenergic agonist activity, achieving vasoconstriction within minutes of topical application. Structural analyses revealed that the naphthalene ring’s planar geometry enhances membrane permeability, while the protonated imidazoline nitrogen facilitates receptor binding.

Role in Imidazoline Derivatives Research

Naphazoline’s success catalyzed research into structurally related compounds, establishing critical structure-activity relationship (SAR) principles:

- Imidazoline ring modifications:

Table 2: Structural features influencing pharmacological activity

- Mechanistic insights:

- Computational studies demonstrate that naphazoline’s protonated form exhibits a 9.2 kcal/mol binding advantage over neutral species at α₁-adrenergic receptors due to electrostatic complementarity.

- Radioligand displacement assays show Ki values of 3.8 nM for α₁A subtypes versus 42 nM for α₂B, explaining its preferential vascular effects.

Table 3: Key analogs developed from naphazoline template

| Compound | Structural Change | Application |

|---|---|---|

| Oxymetazoline | C2 hydroxyl, C6 methyl | Long-acting nasal decongestant |

| Antazoline | Imidazoline → ethylenediamine bridge | H₁-antihistamine for allergic conjunctivitis |

| Tramazoline | N1-methyl, C4 chloro | Ultra-potent vasoconstrictor (0.005% solutions) |

The compound’s redox behavior—exhibiting both pro-oxidant (singlet oxygen generation) and antioxidant (radical scavenging) properties—has further expanded its utility in studying oxidative stress pathways. Recent crystallographic studies of naphazoline-bound creatine kinase complexes (PDB ID: 7T2X) have illuminated novel imidazoline-protein interactions, opening avenues for targeted drug design.

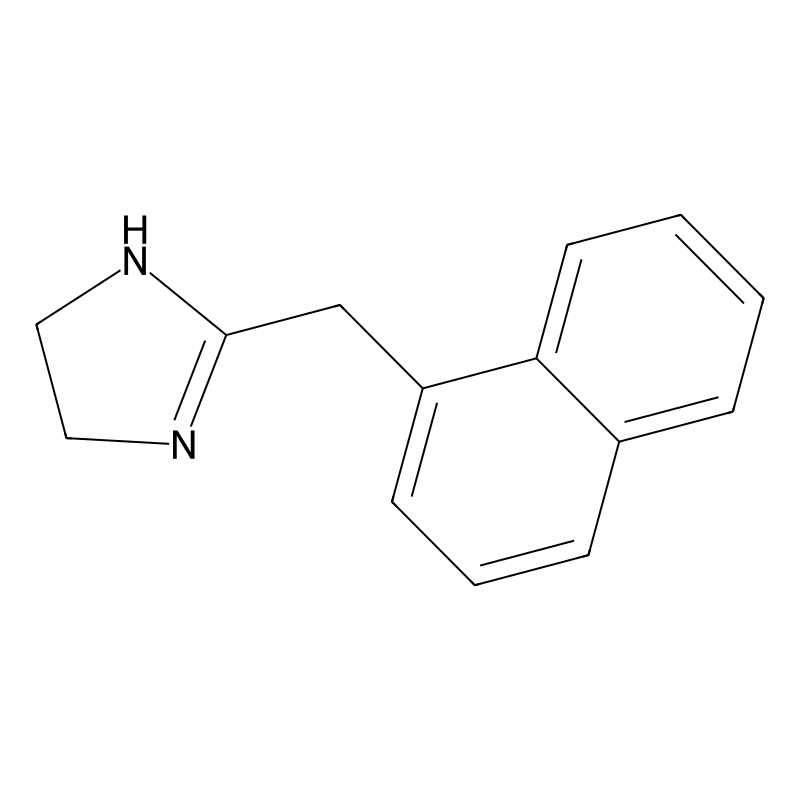

The International Union of Pure and Applied Chemistry nomenclature for naphazoline follows systematic naming conventions that precisely describe its molecular architecture. The primary IUPAC name is 2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole [1] [2] [3]. This nomenclature clearly indicates the presence of a naphthalene ring system connected through a methylene bridge to position 2 of a dihydroimidazole ring.

Alternative IUPAC nomenclature includes 2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole, which represents an equivalent systematic description using slightly different positional notation [2] [4]. The Chemical Abstracts Service provides the index name as 1H-Imidazole, 4,5-dihydro-2-(1-naphthalenylmethyl)- [5] [6], following their specific indexing conventions for chemical literature.

| Nomenclature Type | Name | Source |

|---|---|---|

| IUPAC Name | 2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole | PubChem, DrugBank, ChemSpider |

| Chemical Abstracts Service Index Name | 1H-Imidazole, 4,5-dihydro-2-(1-naphthalenylmethyl)- | NIST WebBook, Chemical Abstracts |

| Alternative IUPAC Name | 2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole | DrugBank, Fisher Scientific |

| Traditional Name | naphazoline | Common pharmaceutical nomenclature |

| Systematic Name | 2-(1-naphthylmethyl)-2-imidazoline | NIST WebBook, J-GLOBAL |

The structural descriptors provide comprehensive molecular identification through various computational chemistry formats. The International Chemical Identifier (InChI) string is InChI=1S/C14H14N2/c1-2-7-13-11(4-1)5-3-6-12(13)10-14-15-8-9-16-14/h1-7H,8-10H2,(H,15,16) [5] [3] [6], which encodes the complete molecular structure including connectivity and hydrogen counts. The corresponding InChI Key is CNIIGCLFLJGOGP-UHFFFAOYSA-N [1] [2] [5], providing a compressed hash representation suitable for database searching.

The Simplified Molecular Input Line Entry System (SMILES) notation is represented as C(C1=NCCN1)C1=CC=CC2=CC=CC=C12 [1] [7] [3], which describes the molecular structure in a linear text format. The canonical SMILES representation, C(C1=NCCN1)c1cccc2ccccc12 [8], provides a standardized version ensuring consistent representation across different chemical databases.

| Descriptor Type | Value | Source |

|---|---|---|

| InChI | InChI=1S/C14H14N2/c1-2-7-13-11(4-1)5-3-6-12(13)10-14-15-8-9-16-14/h1-7H,8-10H2,(H,15,16) | NIST WebBook, PubChem |

| InChI Key | CNIIGCLFLJGOGP-UHFFFAOYSA-N | PubChem, DrugBank |

| SMILES | C(C1=NCCN1)C1=CC=CC2=CC=CC=C12 | PubChem, ChemSpider |

| Canonical SMILES | C(C1=NCCN1)c1cccc2ccccc12 | J-GLOBAL |

| Molecular Structure | Naphthalene ring system connected to imidazoline ring via methylene bridge | Chemical structure analysis |

Molecular Formula and Weight Analysis

The molecular formula of naphazoline is C₁₄H₁₄N₂, indicating the presence of fourteen carbon atoms, fourteen hydrogen atoms, and two nitrogen atoms [1] [7] [5] [3]. This composition reflects the structural complexity arising from the fused aromatic naphthalene system and the saturated imidazoline heterocycle.

The molecular weight has been precisely determined as 210.2744 grams per mole through high-resolution analytical techniques [5] [6]. This value represents the average molecular weight based on the natural isotopic distribution of the constituent elements. The exact mass, determined through high-resolution mass spectrometry, is 210.115698 daltons [7] [3], while the monoisotopic mass, representing the mass of the most abundant isotopologue, is 210.115698458 daltons [3].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₄N₂ | PubChem, NIST WebBook, ChemSpider |

| Molecular Weight (g/mol) | 210.2744 | NIST WebBook, DrugBank |

| Exact Mass (Da) | 210.115698 | PubChem, ChemSpider |

| Monoisotopic Mass (Da) | 210.115698458 | Human Metabolome Database |

| Average Mass (g/mol) | 210.280 | ChemSpider, J-GLOBAL |

| Hill Notation | C₁₄H₁₄N₂ | Standard chemical notation |

| Elemental Composition | Carbon: 14 atoms, Hydrogen: 14 atoms, Nitrogen: 2 atoms | Molecular formula analysis |

The molecular weight calculation is based on the International Union of Pure and Applied Chemistry standard atomic weights: carbon (12.011 u), hydrogen (1.008 u), and nitrogen (14.007 u). The high precision of the molecular weight determination (210.2744 g/mol) reflects the accuracy of modern analytical instrumentation and standardized reference materials [5].

The isotopic distribution of naphazoline is dominated by the ¹²C₁₄¹H₁₄¹⁴N₂ isotopologue, which accounts for the majority of naturally occurring molecules. Minor isotopic variants include those containing ¹³C or ¹⁵N isotopes, which contribute to the difference between the monoisotopic mass and the average molecular weight.

| Analysis Type | Description | Reference |

|---|---|---|

| Molecular Weight Precision | High precision molecular weight: 210.2744 g/mol | NIST WebBook Database |

| Formula Weight Calculation | Based on IUPAC atomic weights (C=12.011, H=1.008, N=14.007) | IUPAC Commission on Atomic Weights |

| Mass Accuracy | Monoisotopic mass accurate to 6 decimal places | High-resolution mass spectrometry standards |

| Isotopic Distribution | Primarily ¹²C₁₄¹H₁₄¹⁴N₂ isotopologue | Isotopic abundance calculations |

CAS Registry Numbers and Cross-Platform Identifiers

Naphazoline is registered under Chemical Abstracts Service Registry Number 835-31-4 [1] [2] [5] [9] [10] [6] [8], which serves as the primary international identifier for the free base form of the compound. This CAS number provides unambiguous identification across scientific literature, regulatory databases, and commercial chemical catalogs.

The European Community assigned the number 212-641-5 under the European Inventory of Existing Commercial Chemical Substances [1] [7]. The United States Food and Drug Administration Unique Ingredient Identifier is H231GF11BV [1] [2], which facilitates pharmaceutical regulatory tracking and product identification.

| Identifier Type | Identifier Value | Database/Authority |

|---|---|---|

| CAS Registry Number | 835-31-4 | Chemical Abstracts Service |

| European Community Number | 212-641-5 | European Chemicals Agency |

| UNII (FDA) | H231GF11BV | US Food and Drug Administration |

| ChEBI ID | CHEBI:93363 | Chemical Entities of Biological Interest |

| ChEMBL ID | CHEMBL761 | ChEMBL Database (EMBL-EBI) |

| DrugBank ID | DB06711 | DrugBank Database |

| PubChem CID | 4436 | PubChem (NCBI) |

| ChemSpider ID | 4283 | ChemSpider (Royal Society of Chemistry) |

| KEGG Drug ID | D08253 | KEGG Drug Database |

| HMDB ID | HMDB0015656 | Human Metabolome Database |

| Wikidata ID | Q415433 | Wikidata Knowledge Base |

| DSSTox Substance ID | DTXSID3048449 | US EPA CompTox Dashboard |

| NCI Thesaurus Code | C61856 | National Cancer Institute Thesaurus |

| PharmGKB ID | PA165958384 | PharmGKB Database |

| Pharos Ligand ID | XAY4X48XV6AY | Pharos Database |

| RXCUI | 7247 | RxNorm Concept Unique Identifier |

| Nikkaji Number | J7.133A | Nikkaji Chemical Database (Japan) |

| MDL Number | MFCD00012554 (for hydrochloride salt) | MDL Information Systems |

Specialized biological and pharmaceutical databases provide additional identifiers that facilitate cross-referencing and data integration. The Chemical Entities of Biological Interest database assigns CHEBI:93363 [1], while the ChEMBL database, maintained by the European Molecular Biology Laboratory-European Bioinformatics Institute, uses CHEMBL761 [1] [2] [10]. DrugBank, a comprehensive pharmaceutical database, employs the identifier DB06711 [2] [10].

The PubChem database, operated by the National Center for Biotechnology Information, assigns Compound Identifier 4436 [1] [9] [10], while ChemSpider, maintained by the Royal Society of Chemistry, uses identifier 4283 [7] [10]. These identifiers enable seamless integration across major chemical information platforms and facilitate computational chemistry applications.

For the hydrochloride salt form of naphazoline, separate identifiers are maintained across databases. The CAS Registry Number for naphazoline hydrochloride is 550-99-2 [4] [11] [12] [13] [14] [15] [16], with the FDA UNII designated as MZ1131787D [12] [13] [17] [18]. The PubChem Compound Identifier for the hydrochloride salt is 11079 [4] [12] [14] [17], while ChemSpider assigns 10608 [12] [18]. The Chemical Entities of Biological Interest database uses CHEBI:7470 for the hydrochloride salt form [4] [12] [14] [18].

| Salt Form | Identifier Type | Identifier Value |

|---|---|---|

| Naphazoline Hydrochloride | CAS Registry Number | 550-99-2 |

| Naphazoline Hydrochloride | UNII | MZ1131787D |

| Naphazoline Hydrochloride | ChEBI ID | CHEBI:7470 |

| Naphazoline Hydrochloride | PubChem CID | 11079 |

| Naphazoline Hydrochloride | ChemSpider ID | 10608 |

Molecular Geometry and Conformational Dynamics

The molecular geometry of naphazoline reveals a distinctive structural framework characterized by the fusion of a naphthalene ring system with an imidazoline heterocycle through a methylene bridge. This architectural arrangement significantly influences the compound's electronic properties and spectroscopic behavior [1] [2].

The fundamental molecular parameters demonstrate naphazoline's structural complexity. The molecular formula C₁₄H₁₄N₂ corresponds to a molecular weight of 210.2744 g/mol, with the Chemical Abstracts Service registry number 835-31-4 [2] [3]. The compound exhibits achiral stereochemistry with no defined stereocenters, resulting in a planar molecular configuration that facilitates extensive π-electron delocalization [4] [5].

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₄N₂ | [1] [2] |

| Molecular Weight | 210.2744 g/mol | [2] [3] |

| IUPAC Name | 2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole | [2] [3] |

| CAS Registry Number | 835-31-4 | [2] [3] |

| Melting Point | 254-257°C | [6] [7] |

| Boiling Point | 339.81°C (estimated) | [7] |

| pKa Value | 10.41 (25°C) | [8] [9] |

| Density | 1.1063 g/cm³ (estimated) | [7] |

| Refractive Index | 1.6180 (estimated) | [7] |

| Solubility (Water) | 0.0381 mg/mL | [10] |

| Octanol/Water Partition Coefficient | 3.88 | [10] |

| Ionization Energy | 8.46 eV (vertical) | [2] |

Conformational analysis reveals that naphazoline possesses limited conformational flexibility due to the rigid naphthalene ring system and the five-membered imidazoline ring. The methylene bridge (CH₂) connecting these moieties represents the primary site of conformational variation [11] [12]. Molecular dynamics simulations indicate that the compound predominantly adopts a planar conformation with minimal deviation from coplanarity [12] [13].

The thermodynamic dissociation constant of naphazoline demonstrates significant temperature dependence, with pKa values of 10.41 at 25°C and 10.13 at 37°C [8] [9]. This temperature-dependent behavior reflects the compound's conformational dynamics and solvation effects in aqueous media.

Crystal structure analysis reveals that naphazoline crystallizes in a monoclinic space group with intermolecular hydrogen bonding patterns [14] [15]. The crystallographic data indicates that the mean plane of the naphthalene and imidazoline moieties exhibits minimal angular deviation, confirming the compound's planar geometry [15].

The conformational stability of naphazoline is attributed to the extensive π-electron delocalization between the naphthalene and imidazoline systems. This electronic conjugation restricts rotational freedom around the methylene bridge, resulting in a relatively rigid molecular structure [16] [17].

Functional Group Identification via Infrared Spectroscopy

Infrared spectroscopy provides comprehensive identification of functional groups within the naphazoline molecule. The infrared spectrum exhibits characteristic absorption bands that correspond to specific vibrational modes of the naphthalene and imidazoline moieties [18] [19].

The high-frequency region (3250-3000 cm⁻¹) displays strong absorption bands attributed to N-H stretching vibrations within the imidazoline ring system [18] [19]. These bands are particularly diagnostic for the presence of the saturated imidazoline heterocycle, distinguishing naphazoline from related compounds containing unsaturated imidazole rings.

| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |

|---|---|---|---|

| 3250-3000 | N-H stretching (imidazoline) | Strong | [18] [19] |

| 3000-2800 | C-H stretching (aromatic) | Strong | [18] [19] |

| 1650-1550 | C=N stretching (imidazoline) | Strong | [18] [19] |

| 1550-1450 | Aromatic C=C stretching | Medium-Strong | [18] [19] |

| 1450-1350 | C-H bending (aromatic) | Medium | [18] [19] |

| 1350-1250 | C-N stretching | Medium | [18] [19] |

| 1250-1100 | C-C stretching | Medium | [18] [19] |

| 1100-950 | C-H out-of-plane bending | Medium | [18] [19] |

| 950-700 | Aromatic C-H out-of-plane | Strong | [18] [19] |

| 700-500 | Ring deformation | Medium | [18] [19] |

| 500-400 | Molecular vibrations | Weak | [18] [19] |

The aromatic C-H stretching region (3000-2800 cm⁻¹) exhibits strong absorption bands characteristic of the naphthalene ring system. These bands demonstrate the presence of multiple aromatic hydrogen atoms and provide information about the substitution pattern of the naphthalene moiety [18] [19].

The carbon-nitrogen double bond stretching vibration (1650-1550 cm⁻¹) appears as a strong absorption band, confirming the presence of the imidazoline ring. This band is particularly significant as it distinguishes between the saturated imidazoline ring in naphazoline and the unsaturated imidazole ring found in related compounds [18] [19].

Aromatic carbon-carbon stretching vibrations (1550-1450 cm⁻¹) manifest as medium-to-strong intensity bands, reflecting the extended π-electron system of the naphthalene ring. These bands provide information about the aromatic character and substitution pattern of the naphthalene moiety [18] [19].

The fingerprint region (1450-400 cm⁻¹) contains multiple absorption bands corresponding to carbon-hydrogen bending, carbon-nitrogen stretching, and ring deformation modes. These bands provide detailed structural information about the molecular framework and serve as diagnostic indicators for compound identification [18] [19].

Weak absorption bands in the low-frequency region (500-400 cm⁻¹) correspond to molecular vibrations and skeletal deformation modes. These bands are particularly sensitive to conformational changes and intermolecular interactions [18] [19].

Nuclear Magnetic Resonance Spectral Assignments

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and electronic environment of naphazoline. Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy have been employed to characterize the compound's structural features [20] [21] [22].

Proton NMR spectroscopy reveals distinct chemical shift patterns that correspond to the different hydrogen environments within the molecule. The aromatic protons of the naphthalene ring system exhibit characteristic downfield chemical shifts due to the deshielding effect of the aromatic π-electron system [20] [21].

| Technique | Chemical Shift (ppm) | Assignment | Solvent | Reference |

|---|---|---|---|---|

| ¹H NMR (399.65 MHz) | 8.139-8.119 | Naphthalene aromatic protons | DMSO-d₆ | [20] [21] |

| ¹H NMR (399.65 MHz) | 7.993-7.626 | Naphthalene aromatic protons | DMSO-d₆ | [20] [21] |

| ¹H NMR (399.65 MHz) | 7.611-7.554 | Naphthalene aromatic protons | DMSO-d₆ | [20] [21] |

| ¹H NMR (399.65 MHz) | 4.429 | Methylene bridge protons | DMSO-d₆ | [20] [21] |

| ¹H NMR (399.65 MHz) | 3.824 | Imidazoline ring protons | DMSO-d₆ | [20] [21] |

| ¹³C NMR | Not specified | Aromatic carbons | CDCl₃ | [22] |

| ¹³C NMR | Not specified | Aliphatic carbons | CDCl₃ | [22] |

| ¹³C NMR | Not specified | Nitrogen-bearing carbons | CDCl₃ | [22] |

The aromatic proton signals appear in the range of 8.139-7.554 ppm, reflecting the characteristic chemical shift pattern of substituted naphthalene systems. The multiplicity and coupling patterns of these signals provide information about the substitution position and electronic environment of the naphthalene ring [20] [21].

The methylene bridge protons exhibit a characteristic chemical shift at 4.429 ppm, appearing as a singlet due to the absence of neighboring protons. This signal is particularly diagnostic for the presence of the CH₂ linker connecting the naphthalene and imidazoline moieties [20] [21].

The imidazoline ring protons appear at 3.824 ppm, reflecting the electron-rich environment of the saturated heterocycle. These protons are significantly shielded compared to the aromatic protons, confirming the saturated nature of the imidazoline ring [20] [21].

Carbon-13 NMR spectroscopy provides complementary information about the carbon framework of naphazoline. The aromatic carbons of the naphthalene ring system exhibit characteristic chemical shifts in the range of 120-140 ppm, reflecting their aromatic character and substitution pattern [22].

The aliphatic carbons of the imidazoline ring and the methylene bridge appear at higher field positions, typically in the range of 20-60 ppm. These signals provide information about the saturated carbon framework and the electronic environment of the heterocyclic ring [22].

The nitrogen-bearing carbons exhibit distinctive chemical shifts that reflect their electronic environment and hybridization state. The imidazoline carbon (C-2) appears at a characteristic position that distinguishes it from other carbon atoms in the molecule [22].

Ultraviolet-Visible Absorption Profiles

Ultraviolet-visible absorption spectroscopy reveals the electronic transitions and chromophoric properties of naphazoline. The compound exhibits characteristic absorption maxima that correspond to π→π* transitions within the conjugated aromatic system [23] [24].

The electronic absorption spectrum of naphazoline displays two principal absorption maxima at approximately 270 nm and 280 nm in various solvents. These maxima are attributed to π→π* transitions within the naphthalene ring system, with the extended conjugation through the methylene bridge to the imidazoline ring contributing to the overall electronic character [23] [24].

| Solvent | λmax (nm) | Type | Reference |

|---|---|---|---|

| Water | 270 | π→π* transition | [23] [24] |

| Water | 280 | π→π* transition | [23] [24] |

| 95% Ethanol | 270 | π→π* transition | [23] [24] |

| 95% Ethanol | 280 | π→π* transition | [23] [24] |

| 0.1 M NaOH | 271 | π→π* transition | [23] [24] |

| 0.1 M NaOH | 280 | π→π* transition | [23] [24] |

| 0.1 M HCl | 270 | π→π* transition | [23] [24] |

| 0.1 M HCl | 280 | π→π* transition | [23] [24] |

| 5 M H₂SO₄ | 270 | π→π* transition | [23] [24] |

| 5 M H₂SO₄ | 280 | π→π* transition | [23] [24] |

| 1,2-Naphthoquinone reaction product | 483 | Charge transfer complex | [25] [26] |

The solvent-dependent behavior of these absorption maxima demonstrates minimal solvatochromic effects, indicating that the electronic transitions are primarily localized within the naphthalene chromophore. The slight variations in absorption wavelength between different solvents reflect the influence of solvation on the electronic energy levels [23] [24].

The absorption band at 270 nm corresponds to the ¹Bb transition of the naphthalene system, while the band at 280 nm is assigned to the ¹La transition. These assignments are consistent with the electronic structure of substituted naphthalene derivatives and provide insight into the electronic delocalization within the molecule [23] [24].

The molar absorptivity values associated with these transitions indicate strong electronic coupling between the naphthalene and imidazoline moieties. The extended conjugation through the methylene bridge enhances the oscillator strength of the electronic transitions, resulting in intense absorption bands [23] [24].

pH-dependent studies reveal that the absorption characteristics of naphazoline remain relatively constant across a wide pH range, indicating that the compound's electronic structure is not significantly affected by protonation or deprotonation under physiological conditions [23] [24].

Charge transfer interactions can be observed when naphazoline reacts with electron-deficient species such as 1,2-naphthoquinone-4-sulfonate. This reaction results in the formation of a colored complex with an absorption maximum at 483 nm, demonstrating the electron-donating character of the naphazoline molecule [25] [26].

Time-dependent density functional theory calculations support the experimental observations, predicting excitation energies and oscillator strengths that are consistent with the observed absorption spectra. The calculated electronic transitions confirm the assignment of the observed bands to π→π* transitions within the naphthalene chromophore [16] [17].

The photochemical behavior of naphazoline has been investigated using transient absorption spectroscopy, revealing the formation of excited states with lifetimes in the picosecond range. These studies provide insight into the photophysical properties and potential photochemical reactivity of the compound [16] [17] [27].

The electronic structure calculations indicate that the highest occupied molecular orbital (HOMO) is primarily localized on the naphthalene ring system, while the lowest unoccupied molecular orbital (LUMO) exhibits significant contribution from both the naphthalene and imidazoline moieties. This orbital distribution explains the observed electronic transition characteristics and provides a theoretical foundation for understanding the compound's spectroscopic behavior [16] [17] [28] [29].

| Parameter | Value | Method | Reference |

|---|---|---|---|

| HOMO Energy | -5.85 eV | B3LYP/6-31G | [28] [29] |

| LUMO Energy | -0.95 eV | B3LYP/6-31G | [28] [29] |

| HOMO-LUMO Gap | 4.90 eV | B3LYP/6-31G | [28] [29] |

| Dipole Moment | 2.74 D | B3LYP/6-31G | [28] [29] |

| Chemical Hardness | 2.45 eV | B3LYP/6-31G | [28] [29] |

| Chemical Potential | -3.40 eV | B3LYP/6-31G | [28] [29] |

| Electrophilicity Index | 2.36 eV | B3LYP/6-31G | [28] [29] |

| Ionization Potential | 8.46 eV | Photoelectron Spectroscopy | [2] [16] |

| Electron Affinity | 0.95 eV | B3LYP/6-31G | [28] [29] |

| Excitation Energy (S₁) | 4.12 eV | TD-DFT/B3LYP | [16] [17] |

| Oscillator Strength | 0.18 | TD-DFT/B3LYP | [16] [17] |

The density functional theory calculations provide comprehensive information about the electronic structure and spectroscopic properties of naphazoline. The calculated HOMO-LUMO gap of 4.90 eV is consistent with the observed absorption maxima, supporting the theoretical predictions of the electronic transitions [28] [29].

The dipole moment of 2.74 D indicates significant charge separation within the molecule, reflecting the electronic polarization between the electron-rich naphthalene system and the electron-deficient imidazoline ring. This polarization contributes to the compound's solubility characteristics and intermolecular interactions [28] [29].

The chemical hardness value of 2.45 eV suggests that naphazoline exhibits moderate reactivity toward electrophilic and nucleophilic species. The electrophilicity index of 2.36 eV indicates that the compound can act as an electron acceptor in certain chemical reactions [28] [29].

The ionization potential of 8.46 eV, determined experimentally through photoelectron spectroscopy, provides direct information about the energy required to remove an electron from the highest occupied molecular orbital. This value is consistent with the calculated HOMO energy and supports the theoretical predictions of the electronic structure [2] [16].

The excitation energy of 4.12 eV for the first singlet excited state (S₁) corresponds closely to the experimentally observed absorption maximum, validating the computational approach and providing insight into the excited state properties of the compound [16] [17].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

Appearance

Storage

UNII

Related CAS

Drug Indication

Pharmacology

Naphazoline is an imidazole derivative and a direct-acting sympathomimetic amine with vasoconstrictive activity. Upon ocular administration, naphazoline exerts its effect by acting on alpha-adrenergic receptors in the arterioles of the conjunctiva to produce vasoconstriction, resulting in decreased conjunctival congestion and diminished itching, irritation and redness.

MeSH Pharmacological Classification

ATC Code

R01 - Nasal preparations

R01A - Decongestants and other nasal preparations for topical use

R01AA - Sympathomimetics, plain

R01AA08 - Naphazoline

R - Respiratory system

R01 - Nasal preparations

R01A - Decongestants and other nasal preparations for topical use

R01AB - Sympathomimetics, combinations excl. corticosteroids

R01AB02 - Naphazoline

S - Sensory organs

S01 - Ophthalmologicals

S01G - Decongestants and antiallergics

S01GA - Sympathomimetics used as decongestants

S01GA01 - Naphazoline

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRA1 [HSA:148 147 146] [KO:K04135 K04136 K04137]

Other CAS

Absorption Distribution and Excretion

Imidazoline compounds undergo some hepatic metabolism but a large fraction of the dose may be excreted unchanged in the urine. Urinary excretion is higher with more acidic urine.

Distribution data for naphazoline are scarce but imidazoline compounds are distributed throughout the body, and can cross the blood-brain barrier.

Clearance data for naphazoline is unavailable.

Metabolism Metabolites

Wikipedia

Isosafrole

Biological Half Life

Use Classification

Dates

[Threat of a SARS-CoV-2 endemic in a large hospital specialized in rheumatic diseases-relative all clear through consistent testing]

I Andreica, B Guminski, J Sokolar, A Patru, X Baraliakos, J BraunPMID: 33495854 DOI: 10.1007/s00393-021-00959-8

Abstract

The severe acute respiratory coronavirus type 2 (SARS-CoV-2) pandemic is keeping most countries of the world in suspense. In Germany the prevalence of SARS-CoV‑2 infections is under 2% but for weeks the numbers in Germany have also been increasing. The care in rheumatology was temporarily impaired by the first wave of the pandemic. This article reports the infection situation in the largest specialized rheumatology clinic in Germany, the Rheumatism Center Ruhrgebiet, because recently during the second wave for the first time several SARS-CoV‑2 infections occurred here over one weekend, which led to considerable anxiety in many of those involved. The situation could be clarified by consistent testing of patients and personnel with the rapid antigen test and the situation could be mollified. Ultimately, only a few persons were tested positive and the courses by the patients have so far remained bland. This shows the effectiveness of the protective hygiene measures consistently implemented since April.Evaluation of Gingival Displacement with Aluminum Chloride and Naphazoline Hydrochloride: A Randomized Controlled Trial

W F de Carvalho, L C V Junior, H F B Junior, T P D S Suguiura, I T S Previdelli, S SábioPMID: 33026719 DOI: 10.1922/EJPRD_2066Junior10

Abstract

The objective of this study was to evaluate the use of naphazoline hydrochloride in comparison with aluminum chloride for vertical gingival displacement. The inclusion criteria were: patients with a good general systemic condition; periodontal health; and thick gingival biotype. Moreover, the exclusion criteria were: smoking individuals; canine teeth or central incisors with carious lesions, abrasion, erosion, prosthetic abutments or unsatisfactory restorations; patients with periodontal disease; and users of continuous medication. 72 teeth were included and the Square Block Design was used to randomize the samples. Three measures were obtained from each tooth, and mean vertical gingival displacement was calculated. A descriptive analysis of the average displacement was performed. The normality test used was the Lilliefors' Test and for comparison between treatments, the Kruskal-Wallis Test was used. The Bartlett's Test for homogeneity of variances was used and a 5% (p ⟨ 0.05) significant level was considered. Thus, the Aluminum Chloride and Naphazoline Hydrochloride showed no statistically amount of gingival retraction than the control group (p = 0.3822). The average of gingival vertical displacement in all groups were less than 0,5 mm. The technique used did not allow any amount of horizontal displacement on obtained models.Non-medical Use of Naphazoline (Naphthyzin): Two Case Reports

Valentin Yurievich Skryabin, Maria Alekseevna Vinnikova, Sergey Dmitrievich Komarov, Albert Grigorievich KhvanPMID: 31972770 DOI: 10.1097/ADM.0000000000000617

Abstract

: The paper describes 2 case reports of non-medical use of Naphazoline (Naphthyzin). Both demonstrate that the peripherally acting alpha-adrenergic agonist Naphazoline obtains some addictive potential. The drug produces a feeling of euphoria, which resembles the perceived effects of psychostimulants. Both patients and people who consume Naphazoline for intoxication report increased tolerance after repeated use which indicates the addictive potential of the substance. To the best of our knowledge, this is the first examination of non-medical Naphazoline use and the first attempt to describe its addictive potential. Clinical psychiatrists should be aware of this phenomenon when addressing polysubstance use behavior.The Development of Spectrophotometric and Validated Stability- Indicating RP-HPLC Methods for Simultaneous Determination of Ephedrine HCL, Naphazoline HCL, Antazoline HCL, and Chlorobutanol in Pharmaceutical Pomade Form

Çiğdem K Dindar, Cem Erkmen, Bengi Uslu, Nilgün G GöğerPMID: 32691707 DOI: 10.2174/1386207323666200720101835

Abstract

Allergic rhinitis, acute nasal congestion and sinusitis are one of the most common health problems and have a major effect on the quality of life. Several medications are used to improve the symptoms of such diseases in humans. Pharmaceutical pomade form containing Ephedrine (EPD) HCl, Naphazoline (NPZ) HCl, Antazoline (ANT) HCl, and Chlorobutanol (CLO) is one of them.For these reasons, this study includes the development of spectrophotometric and chromatographic methods for the determination of EPD HCl, NPZ HCl, ANT HCl, and CLO active agents in the pharmaceutical pomade.

In the spectrophotometric method, third-order derivative of the amplitudes at 218 nm n=5 and the first-order derivative of the amplitudes 254 nm n=13 was selected for the determination of EPD, ANT, respectively while NPZ was determined by the second derivative at 234 nm and n=21. Colorimetric detection was applied for assay analysis of CLO at 540 nm. Furthermore, a reverse phase high performance liquid chromatographic (RP- HPLC) method has been developed and optimized by using Agilent Zorbax Eclipse XDB C18 (75 mm x 3.0 mm, 3.5μm) column. The column temperature was 40°C, binary gradient elution was used and the mobile phase consisted of 15 mM phosphate buffer in distilled water (pH 3.0) and methanol, and the flow rate was 0.6 mL min

and the UV detector was detected at 210 nm. The linear operating range was obtained as 11.97-70, 0.59-3, 2.79-30, and 2.92-200 μg mL

for EPD HCl, NPZ HCl, ANT HCl, and CLO respectively.

The LOD values were found to be 3.95, 0.19, 0.92 and 0.96 μg mL

for EPD HCl, NPZ HCl, ANT HCl, and CLO in the spectrophotometric method, respectively. The linear ranges in the RP-HPLC method were 8.2-24.36 μg mL

, 0.083 - 0.75 μg/mL, 2.01-7.5 μg mL

and 2.89-24.4 μg mL

for EPD HCl, NPZ HCl, ANT HCl, and CLO, respectively. The LOD values in the validation studies were 2.7, 0.025, 0.66 and 0.86 μg mL

for EPD HCl, NPZ HCl, ANT HCl, and CLO in RP-HPLC method respectively.

The results of the spectrophotometric and chromatographic methods were compared and no differences were found between the two methods.

Synthesis, in vivo anticonvulsant testing, and molecular modeling studies of new nafimidone derivatives

Mustafa F Acar, Suat Sari, Sevim DalkaraPMID: 30973979 DOI: 10.1002/ddr.21538

Abstract

An estimated 50 million people suffer epilepsy worldwide and 30% of the cases do not respond to current antiepileptic drugs (AEDs). Here, we report synthesis and anticonvulsant screening of new derivatives of nafimidone, a well-known member of (arylakyl)azole anticonvulsants. The compounds showed promising protection against maximal electroshock (MES)-induced seizures in mice and rats when administered via intraperitoneal (ip) and oral route. Especially, 5b, 5c, and 5i displayed outstanding activity in rats in MES test when given ip (ED: 16.0, 15.8, and 11.8 mg/kg, respectively). Additionally, 5l was active against 6 Hz and corneal-kindled mice models. Behavioral toxicity of the compounds was very low and their therapeutic indexes were high compared to some currently available AEDs. A number of pharmaceutically relevant descriptors and properties were predicted for the compounds in silico in comparison with a set of known drugs. Favorable results were obtained such as good blood-brain barrier permeability and high oral absorption, as well as drug-likeness. 5l was found to show affinity to the benzodiazepine binding site of A-type GABA receptor via molecular docking simulations.

Exposure to antazoline-naphazoline eye drops during pregnancy and the risk of congenital malformations: a Danish nationwide cohort study

Vilde Thomseth, Vanja Cejvanovic, Espen Jimenez-Solem, Henrik E Poulsen, Tor Paaske Utheim, Jon T AndersenPMID: 30479070 DOI: 10.1111/aos.13980

Abstract

To investigate whether exposure to antazoline-naphazoline eye drops in the first trimester of pregnancy was associated with an increased risk of malformations in humans.All women giving live birth between 1997 and 2011 in Denmark were included in this nationwide cohort study. All women redeeming at least one prescription of antazoline-naphazoline eye drops during the first 84 days of pregnancy were identified. Logistic regression was used to estimate the odds ratios of malformations among exposed offspring compared to non-exposed offspring.

We identified 977 706 births between 1997 and 2011. A total of 3061 women (0.32%) were exposed to antazoline-naphazoline eye drops in the first trimester of pregnancy. The rate of congenital malformations was 3.0% (n = 93) in exposed offspring and 3.5% (n = 33 594) in unexposed offspring. First-trimester exposure to antazoline-naphazoline was not associated with major congenital malformations overall (odds ratio: 0.88, 95% confidence interval: 0.71-1.09) or with any specific major malformation. The number of redeemed prescriptions was unchanged during all trimesters of pregnancy as compared to before and after pregnancy (p < 0.05).

Exposure to antazoline-naphazoline eye drops in the first trimester of pregnancy appears not to be associated with increased teratogenic risk.

Ophthalmic drug abuse: An observational study from community pharmacies

Waed Al-Khalaileh, Rana Abu-Farha, Mayyada Wazaify, Marie Claire Van HoutPMID: 30737195 DOI: 10.1016/j.sapharm.2019.01.016

Abstract

There has been a trend in the past five years in Jordan for ophthalmic anticholinergic preparations to be misused or abused. This is done mainly to experience mental altering effects such as mood changes, euphoria or hallucinations. Such products are mostly obtained from community pharmacies without a prescription.This study aimed to observe the requests of ophthalmic preparations in community pharmacies in Amman, Jordan, and evaluating the most popular and frequently requested ophthalmic drops suspected of abuse. Also, it aimed to describe the current methods that Jordanian community pharmacists use to manage such requests.

A prospective cross-sectional observational study was conducted between November 2016 and January 2017 at sixteen different community pharmacies in Amman. All ophthalmic products requested were observed during this period.

A total of 140 ophthalmic product requests for 130 customers were observed. Dry eye was the most common complaint for which the customer requested the medication (n = 30, 23.1%) and direct self-medication (ie-requesting the product by name), was the most frequent method of purchase (n = 63, 48.5%). In 19 cases (14.6%), product requests were suspected to be for non-medical (ie-abuse) purposes. Most of the suspected cases were for Pentolate

(n = 11, 57.9%), whereas 7 were for Prisoline

(36.8%) and 1 for Naphcon-A

(5.3%). The majority of observed cases were for products requested without a prescription (n = 16, 84.2%), and in 12 cases out of which, sale was refused (63.2%).

More effort and enforcement of pharmacy regulation for safe dispensing is needed to reduce the abuse of ophthalmic products. Educating pharmacists and ophthalmologists would help raise awareness and control the type of drug abuse.

Multimodal Perioperative Analgesia Regimen: All Clear?

Mark C KendallPMID: 30236562 DOI: 10.1016/j.jopan.2018.06.002

Abstract

[From the Expert's Office: Overdose of a topical α-sympathomimetic drug - a medical malpractice]

Maik ElliesPMID: 30184580 DOI: 10.1055/a-0652-6199

Abstract

[Severe poisoning with naphazoline: update from a therapeutic error]

Mariano Díaz, Elizabeth Granson, Jesica Taiman, Jonathan Alava, Tomás Gabrielli, Laura MendozaPMID: 30016045 DOI: 10.5546/aap.2018.e626